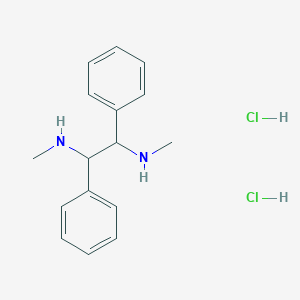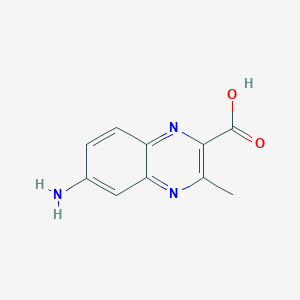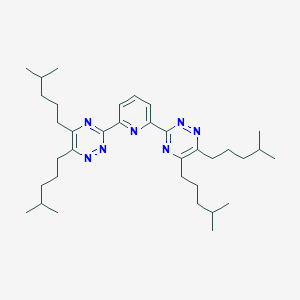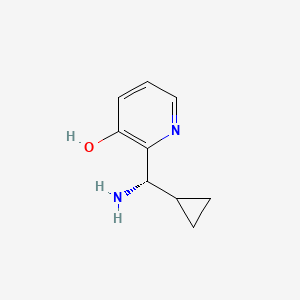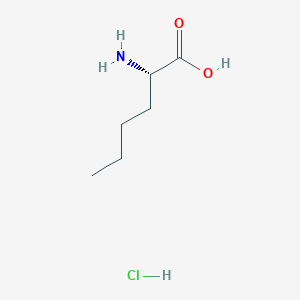
(R)-2-Methyl-4-(1-(methylamino)ethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ®-2-Methyl-4-(1-(methylamino)ethyl)phenol can be achieved through various methods. One common method involves the enzyme-catalyzed synthesis using alcohol dehydrogenase . This process is particularly suitable for producing phenylephrine due to its high stereoselectivity. Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant . This method is scalable and efficient, providing high yields without the need for chromatographic purification.
Analyse Des Réactions Chimiques
®-2-Methyl-4-(1-(methylamino)ethyl)phenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with sodium hydroxide to form salts . It also participates in nucleophilic aromatic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles . Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various arylboronic acids . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
®-2-Methyl-4-(1-(methylamino)ethyl)phenol has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds . In biology and medicine, it is commonly used as a decongestant and vasoconstrictor . It is also used in eye drops to dilate the pupils and in nasal sprays to relieve congestion . Additionally, it has applications in the food industry as an antioxidant .
Mécanisme D'action
The mechanism of action of ®-2-Methyl-4-(1-(methylamino)ethyl)phenol involves its role as a selective agonist of the α1-adrenergic receptor . This receptor is one of the biological targets of the catecholamine hormones and neurotransmitters epinephrine and norepinephrine. By binding to this receptor, the compound mimics the effects of these neurotransmitters, leading to vasoconstriction and increased blood pressure .
Comparaison Avec Des Composés Similaires
®-2-Methyl-4-(1-(methylamino)ethyl)phenol can be compared with other similar compounds such as epinephrine and norepinephrine. While all three compounds act on adrenergic receptors, phenylephrine is unique in its selectivity for the α1-adrenergic receptor . This selectivity makes it particularly useful as a decongestant and vasoconstrictor. Other similar compounds include phenylethanolamine and phenol, which share structural similarities but differ in their specific biological activities .
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-methyl-4-[(1R)-1-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-7-6-9(8(2)11-3)4-5-10(7)12/h4-6,8,11-12H,1-3H3/t8-/m1/s1 |
Clé InChI |
XWFNRIYSHIRWNL-MRVPVSSYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)[C@@H](C)NC)O |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


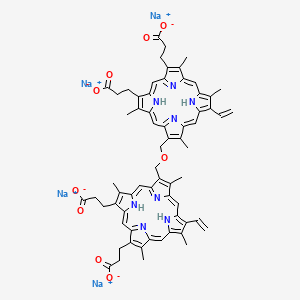
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
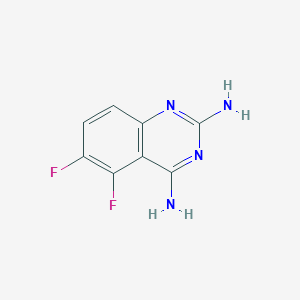

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
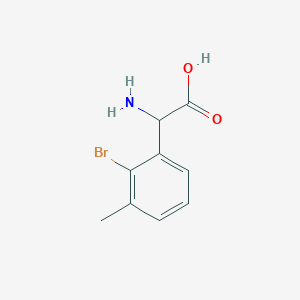
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

